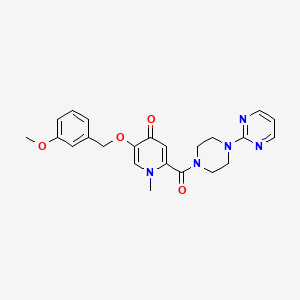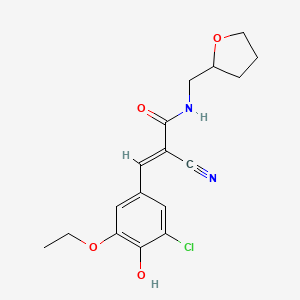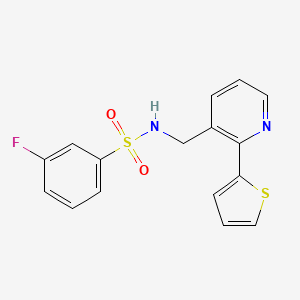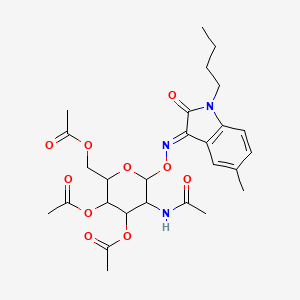
(E)-5-acetamido-2-(acetoxymethyl)-6-(((1-butyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar tetrahydropyran compounds involves multi-step organic reactions, often starting from readily available substrates. For instance, compounds like ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate have been synthesized and characterized, highlighting the diverse synthetic routes that can be employed to access the tetrahydropyran core with various functional groups attached (Liang Xiao-lon, 2015).
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is often elucidated using X-ray diffraction analysis, showcasing their complex three-dimensional arrangements. For example, a study on the synthesis and molecular structure of a related acetic acid derivative revealed its crystal structure, providing insights into the spatial arrangement of functional groups around the tetrahydropyran ring (Wei, Hui-qin, Zeng, Run-sheng, Wu, Gui-ping, Wang, Bao-an, Zou, Jian-ping, 2006).
Chemical Reactions and Properties
Oxidative difunctionalization reactions have been applied to 2-amino-4H-pyrans, demonstrating the reactivity of this motif under various conditions. These reactions facilitate the introduction of diverse functional groups, enhancing the compound's chemical versatility (Santhosh Reddy Mandha et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of tetrahydropyran derivatives can vary significantly depending on the substituents attached to the core structure. These properties are critical for determining the compound's suitability for specific applications, including its behavior in biological systems or as part of materials.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are influenced by the molecular framework of the tetrahydropyran derivatives. Studies have shown that functionalities such as amino groups or acetate esters on the tetrahydropyran ring can undergo various chemical transformations, enabling the synthesis of a wide array of derivatives for further evaluation (P. Mukherjee, Asish R. Das, 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex chemical reactions aimed at producing novel derivatives with potential therapeutic applications. For instance, the synthesis of new oxindole and spiro-oxindole derivatives highlights the importance of these structures in medicinal chemistry. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential for producing bioactive molecules (Mohamed I A Hassan & A. Hassane, 2019). Similarly, the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester underlines the synthetic flexibility and potential applications of these compounds in developing novel therapeutic agents (Leida M. Pretto et al., 2019).
Potential Bioactivity
The antibacterial and antimicrobial activities of synthesized compounds are of significant interest. The research on oxindoles and spiro-oxindoles, for example, has shown that these compounds possess notable antibacterial properties, making them valuable in the search for new antimicrobial agents (Mohamed I A Hassan & A. Hassane, 2019). This suggests potential applications in developing treatments for bacterial infections.
Structural Analysis
Structural analysis, including crystal structure and Hirshfeld surface analysis, plays a crucial role in understanding the chemical and physical properties of synthesized compounds. For example, the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products provide valuable insights into the molecular interactions and stability of these compounds (F. Naghiyev et al., 2020). This information is crucial for the rational design of molecules with desired biological activities.
Propriétés
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-(1-butyl-5-methyl-2-oxoindol-3-ylidene)amino]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O10/c1-7-8-11-30-20-10-9-14(2)12-19(20)22(26(30)35)29-40-27-23(28-15(3)31)25(38-18(6)34)24(37-17(5)33)21(39-27)13-36-16(4)32/h9-10,12,21,23-25,27H,7-8,11,13H2,1-6H3,(H,28,31)/b29-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKMJPORDZACJY-QUPMIFSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C(=NOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)C)/C(=N\OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)
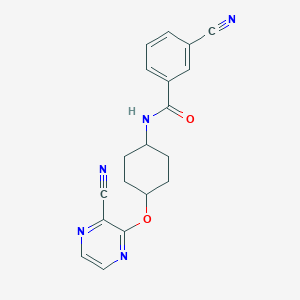
![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
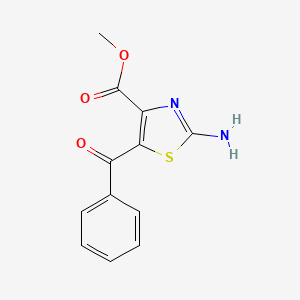
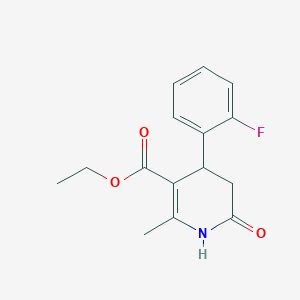
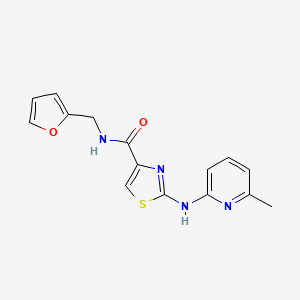
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)
